Cas no 16236-70-7 (4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one)

16236-70-7 structure
Nombre del producto:4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
Número CAS:16236-70-7
MF:C10H13NO
Megavatios:163.216322660446
MDL:MFCD04037462
CID:213165
PubChem ID:289263
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 2(1H)-Quinolinone,5,6,7,8-tetrahydro-4-methyl-
- 4-methyl-5,6,7,8-tetrahydro-1H-quinolin-2-one
- 4-METHYL-5,6,7,8-TETRAHYDRO-2(1H)-QUINOLINONE
- 5,6,7,8-tetrahydro-4-methyl-2(1H)-Quinolinone
- 2-Hydroxy-4-methyl-5,6,7,8-tetrahydrochinolin
- 2-Hydroxy-4-methyl-5,6,7,8-tetrahydro-chinolin
- 2-hydroxy-4-methyl-5,6,7,8-tetrahydroquinoline
- 4-Methyl-5,6,7,8-tetrahydro-chinolin-2-ol
- 4-methyl-5,6,7,8-tetrahydroquinolin-2-ol
- 4-methyl-5,6,7,8-tetrahydro-quinolin-2-ol
- AC1L6BAP
- AC1Q6BWZ
- CTK4D1208
- methyltetrahydroHq
- NSC150957
- SureCN4928326
- 4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one
- BE-0718
- CS-0447709
- SCHEMBL22570509
- AKOS005071852
- 4-methyl-5,6,7,8-tetrahydro-2-quinolinol
- SCHEMBL4928326
- DTXSID20302432
- MFCD04037462
- NSC-150957
- 4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone, AldrichCPR
- 16236-70-7
- J-515758
- FT-0681845
- DKNZOMYQYUQHSV-UHFFFAOYSA-N
- F87157
- 2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-methyl-
- 4-Methyl-5,6,7,8-tetrahydro-chinolin- 2(1H)-on
- AP-402/40604296
- DA-38297
-
- MDL: MFCD04037462
- Renchi: InChI=1S/C10H13NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H,11,12)
- Clave inchi: DKNZOMYQYUQHSV-UHFFFAOYSA-N
- Sonrisas: CC1=C2CCCCC2=NC(=C1)O
Atributos calculados
- Calidad precisa: 163.09979
- Masa isotópica única: 163.1
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 0
- Complejidad: 286
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.1A^2
- Xlogp3: 0.9
Propiedades experimentales
- Denso: 1.1
- Punto de ebullición: 384.9°Cat760mmHg
- Punto de inflamación: 226.7°C
- índice de refracción: 1.552
- PSA: 29.1
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM225630-5g |
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |
16236-70-7 | 95% | 5g |
$813 | 2021-08-04 | |
Chemenu | CM225630-5g |
4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |
16236-70-7 | 95% | 5g |
$813 | 2023-01-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA682-500mg |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one |
16236-70-7 | 95% | 500mg |
¥1708.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA682-5g |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one |
16236-70-7 | 95% | 5g |
¥7676.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSA682-100mg |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one |
16236-70-7 | 95% | 100mg |
¥719.0 | 2024-04-23 | |
abcr | AB269306-500mg |
4-Methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone, 95%; . |
16236-70-7 | 95% | 500mg |
€215.40 | 2025-02-20 | |
A2B Chem LLC | AA84117-500mg |
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone |
16236-70-7 | >95% | 500mg |
$302.00 | 2024-04-20 | |
1PlusChem | 1P001TIT-1g |
2(1H)-Quinolinone, 5,6,7,8-tetrahydro-4-methyl- |
16236-70-7 | 98% | 1g |
$398.00 | 2024-06-19 | |
A2B Chem LLC | AA84117-10mg |
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone |
16236-70-7 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AA84117-1g |
4-Methyl-5,6,7,8-tetrahydro-2(1h)-quinolinone |
16236-70-7 | >95% | 1g |
$459.00 | 2024-04-20 |
4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one Literatura relevante
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
16236-70-7 (4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one) Productos relacionados
- 1891933-26-8(1-(2-bromo-4,5-difluorophenyl)methylcyclopropan-1-amine)
- 936233-03-3((S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline dihydrochloride)
- 173852-58-9({7,7-dimethylbicyclo2.2.1heptan-1-yl}methanesulfonyl chloride)
- 63238-66-4(Benzoylhypaconine)
- 58880-33-4(Bis(2-chloroethyl)amine-d4 Hydrochloride)
- 2639423-40-6(Tert-butyl 5-amino-1,3-benzothiazole-2-carboxylate)
- 1203148-69-9(4-phenyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)methyloxane-4-carboxamide)
- 2171761-49-0(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclobutane-1-carboxylic acid)
- 2703768-27-6(5-{2,7-diazabicyclo3.3.1nonan-7-yl}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 694472-58-7(1-4-(2,4-dimethylphenyl)piperazin-1-yl-3-(naphthalen-2-yloxy)propan-2-ol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:16236-70-7)4-methyl-1,2,5,6,7,8-hexahydroquinolin-2-one

Pureza:99%
Cantidad:1g
Precio ($):363.0